![molecular formula C9H13N3O2 B6599051 ethyl 3-amino-4-cyclopropyl-1H-pyrazole-5-carboxylate CAS No. 2760415-29-8](/img/structure/B6599051.png)
ethyl 3-amino-4-cyclopropyl-1H-pyrazole-5-carboxylate
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Description
“Ethyl 3-amino-4-cyclopropyl-1H-pyrazole-5-carboxylate” is a chemical compound . However, there is limited information available about this specific compound. It is related to other compounds such as “Ethyl 1H-pyrazole-4-carboxylate” which is used in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides .
Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving “ethyl 3-amino-4-cyclopropyl-1H-pyrazole-5-carboxylate”. However, related compounds like 5-Amino-pyrazoles have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules .
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that the compound contains an amino group and a carboxylate ester group, which could potentially interact with various biological targets .
Pharmacokinetics
The compound’s solubility in chloroform and methanol suggests that it may be well absorbed in the body . The compound’s stability under normal storage conditions also suggests that it may have a reasonable half-life .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect a compound’s stability and activity. Ethyl 3-amino-4-cyclopropyl-1H-pyrazole-5-carboxylate is stable under normal storage conditions
properties
IUPAC Name |
ethyl 3-amino-4-cyclopropyl-1H-pyrazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-2-14-9(13)7-6(5-3-4-5)8(10)12-11-7/h5H,2-4H2,1H3,(H3,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RODZQPHFRPILPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NN1)N)C2CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-amino-4-cyclopropyl-1H-pyrazole-5-carboxylate |
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